
N-Desmethylclozapine
描述
诺氯氮平,也称为 N-去甲基氯氮平,是非典型抗精神病药物氯氮平的主要活性代谢物。它主要用于治疗精神分裂症和精神分裂情感障碍。 诺氯氮平具有独特的药理学特性,结合了非典型抗精神病功效和潜在的认知益处 .
准备方法
合成路线和反应条件: 诺氯氮平通过氯氮平的脱甲基化合成。 该过程涉及从氯氮平中去除一个甲基,通常使用三溴化硼 (BBr3) 等脱甲基试剂在受控条件下进行 .
工业生产方法: 在工业环境中,诺氯氮平的生产涉及氯氮平的大规模脱甲基化。 该工艺针对高产率和高纯度进行了优化,通常采用高效液相色谱 (HPLC) 等先进技术进行纯化和质量控制 .
化学反应分析
反应类型: 诺氯氮平会发生各种化学反应,包括:
氧化: 诺氯氮平可以被氧化形成反应性中间体。
还原: 在特定条件下,它可以被还原,产生不同的代谢物。
取代: 诺氯氮平可以参与取代反应,其中官能团被其他基团取代。
常见试剂和条件:
氧化: 常见的氧化剂包括过氧化氢 (H2O2) 和高锰酸钾 (KMnO4)。
还原: 使用硼氢化钠 (NaBH4) 等还原剂。
取代: 在受控条件下,使用各种试剂,包括卤素和亲核试剂。
主要形成的产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能会产生羟基化代谢物,而还原可能会产生脱甲基衍生物 .
科学研究应用
Receptor Interactions
NDMC exhibits a complex pharmacological profile, interacting with various neurotransmitter systems:
- Muscarinic Receptors : NDMC is a potent partial agonist at M1 muscarinic receptors, which are implicated in cognitive functions. Studies have shown that NDMC can enhance dopamine and acetylcholine release in the medial prefrontal cortex, suggesting a role in improving cognitive deficits associated with schizophrenia .
- NMDA Receptors : It has been demonstrated that NDMC can potentiate NMDA receptor currents in hippocampal neurons, indicating its involvement in modulating glutamatergic neurotransmission. This action may be beneficial in addressing the hypofunction of NMDA receptors observed in psychotic disorders .
- Dopamine Receptors : NDMC binds to dopamine D1 and D2 receptors, albeit with lower affinity compared to clozapine. Its unique receptor binding profile may contribute to its efficacy in treating psychotic symptoms without the weight gain commonly associated with other antipsychotics .
Clinical Implications
Research indicates that higher plasma levels of NDMC correlate with clinical improvements in patients treated with clozapine. This suggests that NDMC may play a crucial role in the therapeutic effects of clozapine, particularly regarding cognitive enhancement and symptom management .
Cognitive Enhancement
A study conducted using microdialysis in freely moving rats demonstrated that NDMC significantly increased dopamine and acetylcholine release in the medial prefrontal cortex at specific doses. This effect was blocked by M1 antagonists, confirming the role of M1 receptor activation in cognitive improvement .
Antipsychotic Efficacy
In comparative studies, NDMC has shown potential as an antipsychotic agent due to its unique receptor activity profile. While clozapine primarily acts as an antagonist at M1 receptors, NDMC's partial agonist activity may provide a more favorable side effect profile and improved efficacy for cognitive deficits in schizophrenia .
Summary of Key Findings
Property | This compound | Clozapine |
---|---|---|
Muscarinic Activity | Potent M1 agonist | M1 antagonist |
NMDA Modulation | Potentiates NMDA receptor currents | Limited direct effects on NMDA receptors |
Dopamine Receptor Binding | Binds to D1 and D2 receptors | Higher affinity for D2 receptors |
Clinical Correlation | Higher plasma levels correlate with improvements | Efficacy linked to overall clozapine levels |
作用机制
诺氯氮平通过多种机制发挥作用:
M1 毒蕈碱激动: 它刺激 M1 毒蕈碱受体,这些受体在认知中起着至关重要的作用。
5-HT2A 逆向激动: 诺氯氮平在 5-HT2A 受体上充当逆向激动剂,有助于其抗精神病作用。
D2 和 D3 多巴胺部分激动: 它在 D2 和 D3 多巴胺受体上表现出部分激动作用,这些受体参与调节情绪和行为.
相似化合物的比较
诺氯氮平与其他类似化合物进行比较,例如:
氯氮平: 诺氯氮平衍生自的母体化合物。氯氮平是一种众所周知的非典型抗精神病药物,具有广泛的受体结合谱。
奥氮平: 另一种非典型抗精神病药物,具有类似的作用机制,但药代动力学特性不同。
喹硫平: 一种非典型抗精神病药物,具有不同的受体结合谱和治疗应用。
独特性: 诺氯氮平的独特性在于其结合了 M1 毒蕈碱激动、5-HT2A 逆向激动以及 D2 和 D3 多巴胺受体部分激动作用。 这种独特的药理学特性有助于其潜在的认知益处和抗精神病功效 .
生物活性
N-Desmethylclozapine (NDMC) is a significant metabolite of clozapine, an atypical antipsychotic widely used in the treatment of schizophrenia. This article explores NDMC's biological activity, focusing on its pharmacological properties, receptor interactions, and potential therapeutic implications.
Pharmacological Properties
NDMC exhibits unique pharmacological characteristics that differentiate it from its parent compound, clozapine. Notably, it acts as a potent allosteric agonist at muscarinic M1 receptors and has been shown to enhance NMDA receptor currents in hippocampal neurons. Table 1 summarizes key pharmacological properties of NDMC.
Property | Value |
---|---|
M1 Receptor Affinity (IC50) | 55 nM |
M1 Receptor Agonist Efficacy | EC50 115 nM (50% of ACh response) |
Effect on NMDA Receptors | Potentiates currents by 53% at 100 nM |
Dopamine Release Enhancement | Significant at doses of 10 and 20 mg/kg |
Acetylcholine Release | Increased in medial prefrontal cortex (mPFC) |
Muscarinic Receptor Interaction
NDMC preferentially binds to M1 muscarinic receptors, demonstrating a higher potency compared to clozapine, which acts primarily as an antagonist at these sites. This agonistic action is believed to contribute to the cognitive-enhancing effects observed with NDMC. Studies have shown that NDMC can significantly increase dopamine (DA) and acetylcholine (ACh) release in the mPFC, which is critical for cognitive functions impaired in schizophrenia .
NMDA Receptor Modulation
The ability of NDMC to potentiate NMDA receptor activity is particularly noteworthy. In electrophysiological studies using hippocampal slices, NDMC was found to enhance NMDA receptor currents significantly, suggesting a dual mechanism involving both cholinergic and glutamatergic neurotransmission . This modulation may counteract the NMDA receptor hypofunction associated with psychotic disorders.
Case Studies and Clinical Implications
Clinical observations indicate that NDMC may play a role in the therapeutic effects of clozapine. For instance, postmortem studies have shown decreased M1 receptor binding in patients with schizophrenia, correlating with cognitive deficits . Furthermore, NDMC's unique profile—free from catalepsy and prolactin elevation—suggests its potential as an adjunctive treatment alongside traditional antipsychotics.
Research Findings
A study by Weiner et al. (2004) demonstrated that NDMC significantly increased Fos protein expression in brain regions associated with mood and cognition, paralleling the effects of clozapine itself . This suggests that NDMC not only retains biological activity but may also enhance the clinical efficacy of clozapine.
属性
IUPAC Name |
3-chloro-6-piperazin-1-yl-11H-benzo[b][1,4]benzodiazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4/c18-12-5-6-15-16(11-12)21-17(22-9-7-19-8-10-22)13-3-1-2-4-14(13)20-15/h1-6,11,19-20H,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNOSTQEZICQQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0042616 | |
Record name | N-Desmethylclozapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0042616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
ACP-104 combines M1 muscarinic agonism, 5-HT2A inverse agonism, and D2 and D3 dopamine partial agonism in a single compound. ACP-104 uniquely stimulates brain cells known as M1 muscarinic receptors that play an important role in cognition. ACP-104 is a partial-agonist that causes weak activation of dopamine D2 and D3 receptors. These partial agonist properties of ACP-104 may lead to less motoric side effects than seen with most other antipsychotic drugs. | |
Record name | Norclozapine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05766 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
6104-71-8 | |
Record name | N-Desmethylclozapine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6104-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norclozapine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006104718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Norclozapine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05766 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-Desmethylclozapine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0042616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clozapine, normethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NORCLOZAPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1I9001LWY8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。